

Application Note: Quantification of Talinolol in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Talinolol	
Cat. No.:	B1681881	Get Quote

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **talinolol** in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS), rac **Talinolol**-d5, to ensure high accuracy and precision.[1] Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of **talinolol**.

Introduction

Talinolol is a cardioselective beta-1 adrenergic blocker prescribed for the management of hypertension and angina pectoris. Given its clinical importance, an accurate and reliable method for its quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic evaluations.[1] LC-MS/MS has emerged as the preferred bioanalytical technique due to its inherent high sensitivity, selectivity, and throughput.[1] The use of a stable isotope-labeled internal standard like rac **Talinolol**-d5 is the gold standard in quantitative LC-MS/MS as it effectively compensates for matrix effects and variations during sample processing and instrumental analysis.[1] This document provides a comprehensive protocol for the determination of **talinolol** in human plasma.



Experimental Workflow

The overall experimental workflow for the quantification of **talinolol** in plasma samples is depicted below.



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Caption: Experimental workflow for **talinolol** quantification in plasma.

Materials and Methods Chemicals and Reagents

- **Talinolol** (purity > 99%)
- rac **Talinolol**-d5 (internal standard, purity > 95%)[2]
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (K2-EDTA)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.[1]



Preparation of Solutions

- Talinolol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Talinolol in 10 mL of methanol.[1]
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of rac
 Talinolol-d5 in 1 mL of methanol.[1]
- Talinolol Working Solutions: Prepare serial dilutions of the Talinolol stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.[1]
- Internal Standard Working Solution (100 ng/mL): Dilute the rac Talinolol-d5 stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[1]

Sample Preparation Protocol

- Pipette 100 μ L of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[1]
- Add 20 μL of the IS working solution (100 ng/mL rac **Talinolol**-d5) and briefly vortex.[1]
- Add 300 μL of acetonitrile to precipitate the plasma proteins.[1]
- Vortex the mixture for 1 minute.[1]
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

Table 1: Chromatographic Conditions



Parameter	Value
Column	C18 reversed-phase (e.g., 10 cm x 4.6 mm, 5 µm)
Mobile Phase A	0.1% Formic acid in water[3]
Mobile Phase B	Acetonitrile[3]
Flow Rate	0.6 mL/min[3]
Gradient	0-2.0 min, 30-95% B; 2.0-2.5 min, 95% B; 2.5- 2.6 min, 95-30% B; 2.6-4.0 min, 30% B[3]
Injection Volume	10 μL[3]
Column Temperature	30°C
Autosampler Temp	4°C

Table 2: Mass Spectrometric Conditions

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)[3]
Scan Type	Multiple Reaction Monitoring (MRM)[3]
Source Temperature	450°C[3]
Ion Spray Voltage	3.5 kV[3]
Curtain Gas	Nitrogen[3]
Collision Gas	Nitrogen[3]

Table 3: MRM Transitions and Compound-Specific Parameters



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (V)
Talinolol	364.3	100.2	46[3]	33[3]
rac Talinolol-d5 (IS)	369.3	105.2	To be optimized	To be optimized

Note: The MRM transition for rac **Talinolol**-d5 is proposed based on its molecular weight and the fragmentation pattern of unlabeled **Talinolol**. Optimal parameters should be determined experimentally.[1]

Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Table 4: Linearity and Sensitivity

Parameter	Result
Linearity Range	1 - 500 ng/mL[1]
Correlation Coefficient (r²)	> 0.995[1][3]
Lower Limit of Quantification (LLOQ)	1 ng/mL[3][4]

Table 5: Accuracy and Precision



QC Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Accuracy (%)
LLOQ (1 ng/mL)	< 15	< 15	85-115	85-115
Low QC (LQC)	< 15	< 15	85-115	85-115
Mid QC (MQC)	< 15	< 15	85-115	85-115
High QC (HQC)	< 15	< 15	85-115	85-115
Acceptance criteria based on typical regulatory guidelines.[4]				

Table 6: Recovery and Matrix Effect

QC Level	Extraction Recovery (%)
Low QC	> 78%[3][4]
Mid QC	> 78%[3][4]
High QC	> 78%[3][4]
Matrix effects were found to be negligible due to the use of a stable isotope-labeled internal standard.	

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of **talinolol** in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard ensure reliable and accurate results. [1][5] This method is well-suited for pharmacokinetic and drug interaction studies in both research and drug development settings.



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